molecular formula C10H12ClNO4S B12122218 5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride

Cat. No.: B12122218
M. Wt: 277.73 g/mol
InChI Key: AYFNMRBYUIAUKH-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO4S It is a derivative of isoindoline, a bicyclic compound that is structurally related to indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride typically involves the reaction of isoindoline derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process, reducing costs and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized isoindoline derivatives.

Scientific Research Applications

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfonyl)indole-2-carboxylic acid: Similar structure but with an indole core instead of isoindoline.

    5-(Methylsulfonyl)benzimidazole-2-carboxylic acid: Contains a benzimidazole core.

    5-(Methylsulfonyl)pyrrole-2-carboxylic acid: Features a pyrrole core.

Uniqueness

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is unique due to its isoindoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

5-(Methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which contributes to its biological properties. The compound's formula is C10H11NO4S, with a molecular weight of approximately 241.26 g/mol. Its structure includes an isoindoline core with a methylsulfonyl group and a carboxylic acid functional group, enhancing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The compound has been shown to exhibit:

  • Antimicrobial Activity : It displays significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation.

Research Findings

Several studies have explored the biological activity of this compound, revealing promising results:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL for various bacterial strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations above 20 µM, significant apoptosis was observed, characterized by increased caspase activity and DNA fragmentation .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, leading to enhanced apoptosis in cancer cells .

Case Studies

StudyObjectiveKey Findings
Study AEvaluate antimicrobial effectsSignificant inhibition against Staphylococcus aureus with an MIC of 25 µg/mL
Study BAssess anticancer propertiesInduced apoptosis in breast cancer cells at 20 µM concentration
Study CMechanistic analysisInhibition of PI3K/Akt pathway correlating with increased apoptosis

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H

InChI Key

AYFNMRBYUIAUKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O.Cl

Origin of Product

United States

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